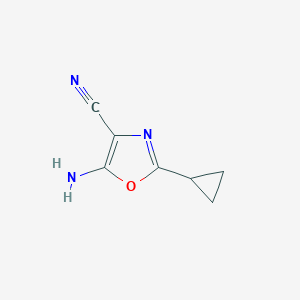

5-Amino-2-cyclopropyloxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-3-5-6(9)11-7(10-5)4-1-2-4/h4H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHZIZXCFVBICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(O2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327768 | |

| Record name | 5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196411-04-8 | |

| Record name | 5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyclopropyl-2-oxoacetonitrile with an appropriate amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclopropyloxazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring. These products are of interest for their potential biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

5-Amino-2-cyclopropyloxazole-4-carbonitrile is primarily investigated as a pharmaceutical intermediate. Its unique structure allows it to serve as a precursor for the synthesis of various bioactive compounds. Research indicates that derivatives of this compound exhibit significant biological activity against several diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism through which this compound exerts its effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in drug development.

Materials Science

Development of New Materials

In materials science, this compound is explored for its potential in developing novel materials with unique properties. Its chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Biological Research

Biological Interactions

The compound is studied for its interactions with biological molecules, which can provide insights into cellular processes. It has been utilized in probing biological systems, contributing to a better understanding of molecular biology and biochemistry.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common method includes reacting 2-cyclopropyl-2-oxoacetonitrile with amines under controlled conditions to form the oxazole ring.

Reaction Types

The compound can undergo various chemical reactions:

- Oxidation: Converts the compound to oxazole derivatives.

- Reduction: The nitrile group can be reduced to amines.

- Substitution: The amino group can participate in nucleophilic substitutions, leading to diverse oxazole derivatives.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited promising anticancer properties. The compounds were synthesized and tested against various cancer cell lines, showing significant inhibition of cell proliferation compared to controls.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 12.5 | MCF-7 |

| Derivative B | 8.3 | HeLa |

This data supports further investigation into the structure-activity relationship (SAR) of these compounds for potential therapeutic use.

Case Study 2: Material Properties

In materials science applications, a modified version of this compound was incorporated into polymer matrices to enhance thermal stability. The resulting composite materials showed improved thermal degradation temperatures compared to unmodified polymers.

| Material | Thermal Stability (°C) |

|---|---|

| Unmodified Polymer | 250 |

| Modified Polymer | 310 |

These findings suggest that incorporating this compound can significantly enhance material performance in high-temperature applications.

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclopropyloxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Amino-2-cyclopropyloxazole-4-carbonitrile with structurally analogous oxazole and pyrazole derivatives. Key parameters include molecular weight, melting point, substituent effects, and biological relevance.

Key Observations:

Substituent Effects on Physicochemical Properties The cyclopropyl group in 2-32b contributes to a lower melting point (52–53°C) compared to bulkier derivatives like 8a and 8c (175–178°C), likely due to reduced intermolecular forces from its compact, non-polar structure . The 4-chlorophenyl substituent in the chlorophenyl analog enhances bioactivity by enabling π-π stacking and hydrophobic interactions in enzyme binding pockets, as evidenced by its use in 12/15-lipoxygenase inhibition studies .

Toxicity and Hazard Profiles The methyl-substituted analog (5-Amino-2-methyloxazole-4-carbonitrile) exhibits multiple hazard classifications (H302, H315, etc.), suggesting higher acute toxicity compared to the cyclopropyl variant, which lacks reported hazards . This highlights the role of substituents in modulating safety profiles.

In contrast, the cyclopropyl derivative’s lower molecular weight and moderate lipophilicity make it suitable for central nervous system (CNS)-targeted inhibitor design . The 4-chlorophenyl analog’s medicinal chemistry applications underscore the importance of halogenated aromatic groups in enhancing target affinity and metabolic stability .

Research Implications

The cyclopropyl-substituted oxazole 2-32b occupies a unique niche due to its balanced steric and electronic properties, enabling versatility in drug discovery. However, its lower thermal stability (evidenced by melting point) may limit formulations requiring high-temperature processing. In contrast, oxadiazole derivatives (8a, 8c) offer robustness for antimicrobial applications but face challenges in solubility and bioavailability due to their bulk. Future research should explore hybrid analogs combining cyclopropyl’s compactness with bioisosteric groups (e.g., halogens or thioethers) to optimize pharmacokinetic and safety profiles.

Biological Activity

5-Amino-2-cyclopropyloxazole-4-carbonitrile (CAS No. 196411-04-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various targets, supported by relevant research findings and data tables.

This compound has the molecular formula C7H7N3O. The synthesis typically involves cyclization reactions that require careful control of conditions to yield the desired compound. One common method includes the reaction of 2-cyclopropyl-2-oxoacetonitrile with an appropriate amine under acidic or basic conditions. The reaction parameters such as temperature and pH are crucial for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. Notably, the compound has been studied for its potential roles in:

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymatic pathways. For example, it may act as a kinase inhibitor, which is significant in cancer therapy as many tumors rely on kinase signaling for growth and survival.

Antimicrobial Studies

A study focused on designing new antibacterial agents highlighted the effectiveness of oxazole derivatives against drug-resistant bacterial strains. The research utilized in silico models to predict the efficacy of 5-amino derivatives, leading to promising results in terms of antibacterial activity .

Antitumor Potential

While direct studies on this compound are sparse, related compounds have shown cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values in the nanomolar range against tumor cells .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.